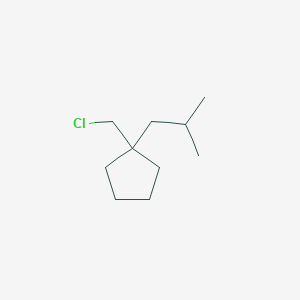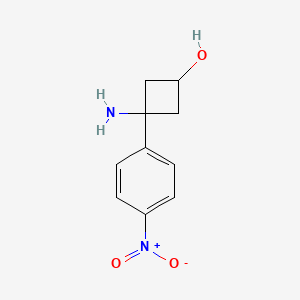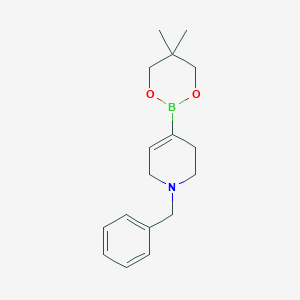
5-(3-Chloropropyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloropropyl)-1,3-thiazole is an organic compound featuring a thiazole ring substituted with a 3-chloropropyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1,3-thiazole typically involves the reaction of thiazole with 3-chloropropyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as chloroplatinic acid can be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloropropyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted thiazoles, thiazole oxides, and reduced thiazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3-Chloropropyl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine
Its unique structure allows for the exploration of new pharmacophores .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-(3-Chloropropyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiazole ring’s electronic properties play a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropionyl chloride: Similar in structure but lacks the thiazole ring.
4,5,6,7-Tetrabromo-1-(3-chloropropyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a thiazole ring.
Uniqueness
5-(3-Chloropropyl)-1,3-thiazole is unique due to the presence of both a thiazole ring and a 3-chloropropyl group. This combination provides distinct reactivity and potential applications not found in similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industry.
Propriétés
Formule moléculaire |
C6H8ClNS |
|---|---|
Poids moléculaire |
161.65 g/mol |
Nom IUPAC |
5-(3-chloropropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2 |
Clé InChI |
WDPKPYMPOCPCTA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)



![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)

![7-Methyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B13169646.png)

![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)

![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)

